molecular formula C12H23NO2 B8511891 2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine CAS No. 70656-11-0

2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine

Cat. No.: B8511891
CAS No.: 70656-11-0
M. Wt: 213.32 g/mol
InChI Key: STPRYPLHPUMXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70656-11-0

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidine

InChI

InChI=1S/C12H23NO2/c1-11(2)5-9(6-12(3,4)13-11)14-7-10-8-15-10/h9-10,13H,5-8H2,1-4H3

InChI Key

STPRYPLHPUMXIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OCC2CO2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

64.0 g of sodium hydroxide (1.6 mol) are dissolved in 64 ml of water under argon in a 750 ml sulfonation flask fitted with mechanical stirrer, condenser, thermometer and 100 ml dropping funnel. 170 ml of toluene, 10.3 g (31.8 mmol) of tetrabutylammonium bromide and 50 g (318 mmol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine are added. 58.8 g (636 mmol) of epichlorohyrdin are added dropwise at 45° C. The mixture is then stirred at 50° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into 1 l of ice water, and the organic phase is separated off, dried using sodium sulfate and evaporated on a rotary evaporator. The residue is distilled at 8×10-3 mmHg. Boiling point: 48° C., yield: 28 g (41%). GC: 98%.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 750 ml sulfonating flask with mechanical stirrer, condenser and 100 ml dropping funnel 64.0 g (1.6 mol) of sodium hydroxide are dissolved in 64 ml of water under an argon atmosphere. 170 ml of toluene, 10.3 g (31.8 mmol) of tetrabutylammonium bromide and 50 g (318 mmol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine are added. 58.8 g (636 mmol) of epichlorohydrin are added dropwise at 45° C. The mixture is then stirred at 50° C. for 4 hours. The reaction mixture is cooled to room temperature and then poured into 1 l of ice-water, the organic phase is separated off and dried over sodium sulfate, and the residue is concentrated on a rotatory evaporator. The residue is distilled at 8·10-3 torr. Boiling point: 48° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
catalyst
Reaction Step Two
Quantity
58.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
64 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.